Pivampicillin probenate

CAS No.: 42190-91-0

Cat. No.: VC1637144

Molecular Formula: C35H48N4O10S2

Molecular Weight: 748.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42190-91-0 |

|---|---|

| Molecular Formula | C35H48N4O10S2 |

| Molecular Weight | 748.9 g/mol |

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid |

| Standard InChI | InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1 |

| Standard InChI Key | LKZFWYIOFQDUMO-GLCLSGQWSA-N |

| Isomeric SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

| Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

Introduction

Chemical Properties

Molecular Structure

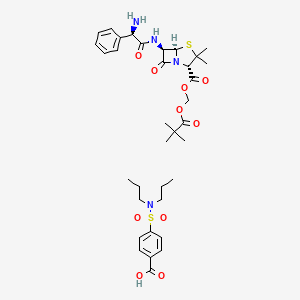

Pivampicillin probenate consists of two principal components: pivampicillin and probenecid. The pivampicillin component is a pivaloyloxymethyl ester of ampicillin with the molecular formula C22H29N3O6S . This esterification significantly enhances the lipophilicity of the molecule compared to ampicillin, facilitating improved gastrointestinal absorption . The probenecid component (4-((dipropylamino)sulfonyl)-benzoic acid) contributes to the salt formation and provides additional pharmacokinetic properties .

Physical Properties

The physical characteristics of pivampicillin probenate reflect its dual-component nature and pharmaceutical application. The following table summarizes the key physical and chemical properties of this compound:

Table 1: Physical and Chemical Properties of Pivampicillin Probenate

| Property | Value |

|---|---|

| Molecular Weight | 748.9 g/mol |

| CAS Registry Number | 42190-91-0 |

| PubChem CID | 65322 |

| Creation Date in PubChem | 2005-08-08 |

| Last Modified in PubChem | 2025-02-22 |

| Parent Compound | Pivampicillin |

| Salt Component | Probenecid |

The compound's enhanced lipophilicity, derived from its pivampicillin component, contributes to its pharmaceutical significance by improving oral bioavailability compared to conventional ampicillin formulations .

Chemical Behavior

Pivampicillin probenate exhibits distinctive chemical behavior related to its prodrug nature. The pivampicillin component undergoes hydrolysis in vivo by esterases, releasing active ampicillin and pivalic acid . This controlled transformation mechanism allows for enhanced absorption while maintaining the antimicrobial potency of ampicillin. The probenecid component, with its ability to inhibit organic anion transporters in the renal tubules, influences the pharmacokinetic profile of the released ampicillin, potentially extending its serum half-life and enhancing therapeutic efficacy .

Pharmacological Properties

Mechanism of Action

The antimicrobial activity of pivampicillin probenate operates through a dual mechanism involving both components of the salt. The pivampicillin component serves as a prodrug that undergoes enzymatic hydrolysis after absorption to release active ampicillin . Once liberated, ampicillin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls . This interaction disrupts the critical cross-linkage of peptidoglycan chains necessary for bacterial cell wall integrity and strength. The resulting interruption in cell wall synthesis leads to structural weakening and ultimately bacterial cell lysis .

| Parameter | Pivampicillin (250 mg eq.) | Ampicillin (250 mg) | Ampicillin (500 mg) | Effect with Probenecid |

|---|---|---|---|---|

| Peak Serum Concentration | 6.8 μg/ml | 1.96 μg/ml | 3.2 μg/ml | Increased |

| Time to Peak | 56 minutes | 84 minutes | 102 minutes | Prolonged |

| Urinary Excretion (% of dose) | 67-73% | 25-29% | Not specified | Reduced rate |

Clinical Applications

Therapeutic Spectrum

As a derivative of ampicillin, pivampicillin probenate likely maintains a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. The improved pharmacokinetic profile, particularly the enhanced bioavailability and prolonged serum concentrations, suggests potential advantages in treating infections that require consistent antibiotic exposure.

Comparative Analysis

Advantages

Pivampicillin probenate potentially offers several distinct advantages compared to conventional ampicillin formulations:

-

Enhanced oral bioavailability due to the lipophilic nature of the pivampicillin component, facilitating improved gastrointestinal absorption

-

Higher peak serum concentrations achieved more rapidly than equivalent or even higher doses of ampicillin

-

Reduced dosing frequency potential due to the probenecid component's ability to prolong serum concentrations

-

Resistance to food effects on absorption, potentially improving compliance and convenience

Limitations

The compound also presents certain limitations that warrant consideration:

-

Potential for carnitine depletion with long-term use due to the release of pivalic acid during metabolism

-

Limited global availability, with the parent compound pivampicillin currently marketed primarily in Denmark

-

Potential for complex drug interactions due to the probenecid component's effects on organic acid transport

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume